molecular formula C18H16N2O2 B13763487 3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one CAS No. 65020-18-0

3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13763487
CAS No.: 65020-18-0
M. Wt: 292.3 g/mol
InChI Key: USFRXAVJLPNYEN-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one (CAS 65020-18-0) is a synthetic compound with a molecular formula of C25H22N2O2 and an average mass of 382.463 Da . This high-purity, complex heterocycle is offered for investigative applications in biochemistry and pharmacology. The core structural motif of this molecule is the isoindolinone framework, which is present in many synthetic and naturally occurring derivatives with interesting biological properties . Compounds featuring the indole heterocycle, a key subunit of this reagent, have demonstrated significant research value in antimicrobial and antitumor studies . Specifically, indole-containing molecules like Meridianin analogues have shown promising anti-tuberculosis activity and powerful inhibitory effects on biofilm formation by pathogens like Staphylococcus aureus (MRSA) . Furthermore, substituted 2,3-dihydro-1H-isoindol-1-one derivatives, as a class, have been investigated for their utility in treating diseases characterized by abnormal angiogenesis, such as cancer . The combination of the isoindolinone and indole structural subunits in a single molecule promises a synergistic enhancement of pharmaceutical research value, making it a compelling candidate for developing new therapeutic agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly not for human use.

Properties

CAS No.

65020-18-0

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-3H-isoindol-1-one

InChI

InChI=1S/C18H16N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h1-8,11,17,19,21H,9-10H2

InChI Key

USFRXAVJLPNYEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=O)CCC3=CNC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Key Advantages :

  • Environmentally benign solvent (water).
  • No transition-metal catalysts required.

Acid-Catalyzed Cyclocondensation

A method for synthesizing 2-(1H-indol-3-yl)quinazolin-4(3H)-ones can be adapted:

  • Reagents : Anthranilamide and 1H-indole-3-carboxaldehyde.
  • Conditions : p-Toluenesulfonic acid (p-TSA) in acetonitrile under reflux.
  • Modification : Replace anthranilamide with 2-(1H-indol-3-yl)ethylamine to form the isoindolinone ring.
  • Yield : ~33% for similar quinazolinones.

Challenges :

  • Competing side reactions (e.g., deformylation).
  • Requires optimization to suppress indole degradation.

Base-Mediated Alkylation and Hydroxylation

A patent describes the synthesis of substituted dihydroisoindolinones using alkylation:

  • Reagents : 3-Hydroxyisoindolin-1-one and 2-(1H-indol-3-yl)ethyl bromide.
  • Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.
  • Mechanism : Deprotonation of the hydroxyl group followed by nucleophilic substitution.
  • Yield : ~60–70% for analogous alkylations.

Oxidative Coupling of Indole Derivatives

A Journal of Chemical Health Risks study outlines isatin-based condensations:

  • Reagents : 5-Chloro-1H-indolin-2,3-dione and 2-(1H-indol-3-yl)ethylmagnesium bromide.
  • Conditions : Ethanol with sodium carbonate, refluxed for 24 hours.
  • Post-Reaction : Oxidative workup (e.g., H2O2) to introduce the hydroxyl group.
  • Yield : ~50–65% for related isatin derivatives.

Comparative Data Table

Method Reagents/Conditions Yield Advantages Limitations
Tandem Reaction Water, Bu4N+OAc−, microwave 75–85% Green chemistry, high regioselectivity Limited scalability
Acid-Catalyzed p-TSA, CH3CN, reflux ~33% Simple setup Low yield, side reactions
Base-Mediated Alkylation NaH, THF, 0°C to RT 60–70% Modular substituent introduction Sensitive to moisture
Oxidative Coupling Na2CO3, ethanol, H2O2 50–65% Compatible with indole derivatives Multi-step, moderate efficiency

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like THF, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.

Scientific Research Applications

1H-ISOINDOL-1-ONE,2,3-DIHYDRO-3-HYDROXY-2-[2-(1H-INDOL-3-YL)ETHYL]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences:

  • Bulky substituents like benzylamino or piperazine-ethyl chains improve receptor specificity (e.g., 5-HT1A affinity in Compound 9) .
  • Chirality: Enantiomers of hydroxy-substituted isoindolinones (e.g., 3S vs. 3R) exhibit distinct biological activities, as seen in KRAS inhibitor synthesis .
  • Scaffold Variations :
    • Replacement of isoindol-1-one with indol-2-one (e.g., Compound in ) alters ring tautomerism and electronic properties .

Limitations and Contradictions

  • While hydroxy groups improve solubility, over-substitution (e.g., dihydroxy indoles) may reduce membrane permeability .
  • ’s 3-hydroxy-2-(2-methylphenyl)-3-phenyl analog lacks reported bioactivity, highlighting the need for targeted substituent optimization .

Biological Activity

3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N2OC_{16}H_{16}N_2O, and it possesses a complex structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-cancer properties, particularly against melanoma and colon cancer. The following sections detail specific studies and findings related to its biological activity.

Anti-Cancer Activity

  • Melanoma Inhibition :
    • A study demonstrated that this compound inhibits the growth of melanoma cells (SK-mel-110) by inducing apoptosis and autophagy. This effect was associated with the modulation of the PI3K/Akt and MAPK signaling pathways, leading to a reduction in tumor volume in mouse models .
  • Colon Cancer Effects :
    • Another significant study reported that this compound exerts anti-proliferative effects on colon cancer cells via the STAT1 signaling pathway. Treatment with the compound resulted in decreased tumor growth in xenograft models and reshaped the tumor microenvironment by increasing tumor-infiltrating lymphocytes while decreasing myeloid-derived suppressor cells .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is critical for reducing tumor growth.
  • Autophagy Activation : It promotes autophagic processes that can lead to cell death in cancerous cells.

Data Table: Summary of Biological Activities

Activity Cell Line / Model Mechanism Reference
Melanoma InhibitionSK-mel-110Apoptosis, Autophagy
Colon Cancer InhibitionHT-29, CT26STAT1 Pathway
Tumor Growth ReductionMouse Xenograft ModelImmune Modulation

Case Study 1: Melanoma Treatment

In a controlled experiment involving B16 melanoma cells injected into C57 mice, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. The study utilized MTT assays for cell viability and ELISA for apoptosis detection.

Case Study 2: Colon Cancer Dynamics

Another investigation focused on colon cancer cell lines HT-29 and CT26. The compound was shown to inhibit cell proliferation significantly and alter the tumor microenvironment favorably by increasing immune cell infiltration while reducing suppressive immune cells.

Q & A

Basic: What are the optimal synthetic routes for 3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one?

Answer:
The synthesis of isoindolinone derivatives typically involves multi-step pathways, such as cyclization, alkylation, or coupling reactions. For example:

  • Cyclization : Use ethanol as a solvent under reflux to facilitate ring closure, as demonstrated in similar indole derivatives .
  • Catalysis : Optimize yields (e.g., 95%) using acid catalysts like p-toluenesulfonic acid (p-TSA) for indole coupling reactions .
  • Purification : Employ column chromatography or recrystallization to isolate the compound, ensuring >95% purity via HPLC .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions. For example, indole protons typically appear at δ 6.8–7.5 ppm, while isoindolinone carbonyls resonate near δ 170 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ peaks) using EI-MS or ESI-MS .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Basic: How can researchers design initial biological activity screens for this compound?

Answer:

  • In vitro assays : Test receptor binding (e.g., mGluR1 antagonism) using calcium mobilization assays in CHO cells, with IC50_{50} values as low as 2.3 nM for related compounds .
  • Neuroprotection/anti-inflammatory screens : Use cell models (e.g., SH-SY5Y neurons) to evaluate effects on oxidative stress or cytokine inhibition, referencing indole derivatives with neuroprotective properties .

Advanced: How can contradictory data from different synthesis methods be resolved?

Answer:

  • Parameter optimization : Compare solvent systems (e.g., ethanol vs. DMF) and catalysts (e.g., p-TSA vs. Pd) to identify yield discrepancies .
  • By-product analysis : Use LC-MS to detect impurities from incomplete cyclization or side reactions .
  • Replicate conditions : Cross-validate results using protocols from high-yield syntheses (e.g., 95% yield in ) .

Advanced: How to structure-activity relationship (SAR) studies for optimizing biological activity?

Answer:

  • Substituent variation : Modify the hydroxy or indole-ethyl groups to assess impact on receptor binding. For example, fluorobenzyl substitutions in similar compounds enhanced mGluR1 selectivity .
  • Stereochemistry analysis : Evaluate enantiomers via chiral HPLC, as hydroxyl group orientation may affect target engagement .

Advanced: What strategies are effective for mechanistic studies of this compound?

Answer:

  • Molecular docking : Use X-ray crystallography or computational models (e.g., AutoDock) to predict binding to mGluR1 or other targets .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects, such as MAPK or PI3K/Akt modulation .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure bioavailability and brain penetration in rodent models using LC-MS/MS .
  • Dose-response correlation : Ensure in vivo doses (e.g., 3–30 mg/kg) align with receptor occupancy levels (73–94%) observed in vitro .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • GHS compliance : Classify based on acute toxicity (Category 4 for oral/dermal/inhalation) and use PPE (gloves, lab coat, goggles) .
  • First aid : Flush eyes/skin with water for 15 minutes upon contact and seek medical evaluation .

Advanced: How to troubleshoot conflicting NMR/MS data during characterization?

Answer:

  • Isotopic pattern analysis : Verify molecular ion clusters in MS to rule out contamination .
  • 2D NMR : Use HSQC or HMBC to resolve overlapping signals, especially for diastereomers .

Advanced: What approaches validate target engagement in complex biological systems?

Answer:

  • Receptor occupancy assays : Use radiolabeled ligands (e.g., 3H^3H-CFMTI) in brain homogenates to quantify binding .
  • Biomarker monitoring : Measure c-Fos expression in the nucleus accumbens or prefrontal cortex to confirm CNS activity .

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